N-(2-Hydroxyethyl)-2-methoxycinnamamide
Description
Properties
CAS No. |
43196-12-9 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
(E)-N-(2-hydroxyethyl)-3-(2-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C12H15NO3/c1-16-11-5-3-2-4-10(11)6-7-12(15)13-8-9-14/h2-7,14H,8-9H2,1H3,(H,13,15)/b7-6+ |
InChI Key |
RESCTOBKYJIMHJ-VOTSOKGWSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NCCO |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-2-methoxycinnamamide typically involves the reaction of 2-methoxycinnamic acid with ethanolamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of solid catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-2-methoxycinnamamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-Hydroxyethyl)-2-methoxycinnamamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the formulation of cosmetics and personal care products due to its beneficial properties.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-2-methoxycinnamamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl and methoxy groups play a crucial role in its biological activity. The compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural similarities with N-(2-Hydroxyethyl)-2-methoxycinnamamide, differing primarily in substituent positions or functional groups:
Key Observations :
- The position of methoxy and hydroxyl groups significantly alters electronic properties and hydrogen-bonding capacity.
Physicochemical Properties
Comparative physicochemical data (experimental or computed):
Notes:
Pharmacological Activity
Anti-inflammatory activity (IC50 values) of selected analogs:
Q & A
Q. How can N-(2-Hydroxyethyl)-2-methoxycinnamamide be synthesized and characterized?
Methodological Answer: The synthesis typically involves coupling 2-methoxycinnamic acid with N-(2-hydroxyethyl)amine. A stepwise approach is recommended:
Activation of the carboxylic acid : React 2-methoxycinnamic acid with thionyl chloride (SOCl₂) to form the corresponding acyl chloride .
Amidation : Add N-(2-hydroxyethyl)amine in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl and drive the reaction .
Purification : Use column chromatography (ethyl acetate/hexane) or recrystallization (chloroform/ethyl acetate) for isolation.
Q. Key Characterization Techniques :
Q. What analytical techniques are recommended for confirming the structure of this compound?
Methodological Answer: A multi-technique approach is critical:
- NMR Spectroscopy :
- ¹H NMR: Look for methoxy (-OCH₃) singlet at δ ~3.8 ppm and hydroxyethyl protons (δ ~3.5–4.0 ppm).
- ¹³C NMR: Confirm carbonyl (C=O) at δ ~165–170 ppm and methoxy carbon at δ ~55 ppm.
- High-Resolution Mass Spectrometry (HRMS) : Match experimental [M+H]⁺ to theoretical mass (e.g., C₁₂H₁₅NO₃: 221.1052).
- Single-Crystal XRD : Use ORTEP-3 for crystallographic refinement if suitable crystals are obtained.
Q. Common Pitfalls :
- Overlapping NMR signals from methoxy and hydroxyethyl groups can complicate analysis. Use 2D NMR (COSY, HSQC) for resolution .
Advanced Research Questions
Q. What strategies are effective for analyzing the structure-activity relationship (SAR) of this compound in biological systems?
Methodological Answer: SAR studies require systematic modification and biological testing:
Derivatization : Synthesize analogs (e.g., varying methoxy position, replacing hydroxyethyl with other amines) .
Biological Assays :
- Enzyme Inhibition : Test α-glucosidase or kinase inhibition (e.g., IC₅₀ determination via UV-Vis kinetics) .
- Receptor Binding : Use radioligand displacement assays (e.g., for serotonin or adrenergic receptors) .
Data Analysis :
- Correlate substituent effects (e.g., electron-donating groups) with activity using regression models.
Q. Example SAR Table :
| Analog | Substituent | α-Glucosidase IC₅₀ (µM) |
|---|---|---|
| Parent compound | 2-OCH₃, hydroxyethyl | 12.5 ± 1.2 |
| 4-Methoxy derivative | 4-OCH₃, hydroxyethyl | 45.7 ± 3.8 |
| N-Morpholinyl analog | Morpholine instead | 8.9 ± 0.9 |
Q. How can computational methods predict the physicochemical properties and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) :
- Molecular Dynamics (MD) Simulations :
- Simulate solvation in water/ethanol to assess solubility and aggregation behavior.
- ADMET Prediction :
Q. Key Computational Findings :
| Property | Predicted Value | Tool/Reference |
|---|---|---|
| logP | 1.8 ± 0.3 | SwissADME |
| Water Solubility | -3.2 (LogS) | ALOGPS |
| H-bond Donors | 2 (amide NH, -OH) | DFT |
Q. How to resolve contradictions in spectroscopic data during characterization?
Methodological Answer: Contradictions (e.g., unexpected NMR shifts or missing MS peaks) require cross-validation:
Replicate Synthesis : Ensure reaction conditions (e.g., stoichiometry, temperature) are consistent .
Alternative Techniques :
- Use IR to confirm functional groups if NMR is ambiguous.
- Perform HRMS to rule out impurities.
Crystallographic Validation : If XRD data conflicts with NMR, prioritize XRD for structural confirmation .
Case Study : A ¹³C NMR discrepancy in the methoxy carbon (δ 55 ppm vs. δ 58 ppm) was resolved via XRD, revealing crystal packing effects .
Q. What experimental designs are optimal for studying the stability of this compound under varying conditions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
